molecular formula C16H21N B1239233 (-)-Morphinan CAS No. 468-10-0

(-)-Morphinan

Cat. No. B1239233
CAS RN: 468-10-0
M. Wt: 227.34 g/mol
InChI Key: INAXVFBXDYWQFN-XHSDSOJGSA-N
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Description

(-)-Morphinan is a natural alkaloid that belongs to the morphinan family of compounds. It is a potent analgesic that has been widely used in the field of medicine for its pain-relieving properties. In recent years, (-)-morphinan has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Opioid Receptor Interaction

  • Crystal Structure and Opioid Receptor Binding : The μ-opioid receptor's interaction with morphinan antagonists has been extensively studied. The crystal structure of the mouse μ-opioid receptor in complex with a morphinan antagonist has been elucidated, deepening our understanding of opioid receptor structure and aiding the development of better drugs for pain management and addiction (Manglik et al., 2012).

Pharmacological Research

  • Advances in Synthesis and Pharmacology : Studies have focused on synthesizing various morphinan derivatives, examining their pharmacological actions, and exploring their potential as safer, more efficacious opioid compounds (Schmidhammer & Spetea, 2011).

Neuroprotective Effects

  • Neuroprotection in Neurodegenerative Diseases : Morphinans like dextromethorphan and naloxone have shown neuroprotective effects in models of neurodegenerative diseases. They modulate glial activation and production of neurotoxic factors, offering therapeutic potential for treating excitotoxic and inflammatory neurodegenerative diseases (Shin et al., 2010).
  • Insight into Neurodegeneration Therapy : Another aspect of morphinans' neuroprotective potential is their role in inflammatory disease models like Parkinson's disease. Morphinans’ unique effects highlight their therapeutic utility in neurodegeneration (Zhang et al., 2004).

Chemical Synthesis and Modifications

  • Chemistry and Structural Modifications : The chemistry of morphinans, closely linked to morphine, involves extensive research into their synthesis and modifications to enhance pharmacological value and reduce side effects (Hellerbach et al., 1966).
  • Biotechnological Synthesis in Yeast : Research has demonstrated the feasibility of morphinan synthesis in Saccharomyces cerevisiae, opening avenues for recombinant microbial synthesis of these compounds (Fossati et al., 2015).

properties

IUPAC Name

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15/h1-2,5-6,14-15,17H,3-4,7-11H2/t14-,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXVFBXDYWQFN-XHSDSOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Morphinan

CAS RN

468-10-0, 1215192-09-8
Record name Morphinan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morphinan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphinan, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215192098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORPHINAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97T9O1050
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MORPHINAN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ66WL736G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,710
Citations
A Manglik, AC Kruse, TS Kobilka, FS Thian… - Nature, 2012 - nature.com
… with an irreversible morphinan antagonist. Compared to the buried binding pocket observed in most G-protein-coupled receptors published so far, the morphinan ligand binds deeply …
Number of citations: 545 www.nature.com
L Guo, T Winzer, X Yang, Y Li, Z Ning, Z He, R Teodor… - Science, 2018 - science.org
Morphinan-based painkillers are derived from opium poppy (Papaver somniferum L.). We report a draft of the opium poppy genome, with 2.72 gigabases assembled into 11 …
Number of citations: 223 www.science.org
JL Neumeyer, JM Bidlack, R Zong… - Journal of medicinal …, 2000 - ACS Publications
This report concerns the synthesis and preliminary pharmacological evaluation of a novel series of κ agonists related to the morphinan (−)-cyclorphan (3a) and the benzomorphan (−)-…
Number of citations: 75 pubs.acs.org
I Iijima, J Minamikawa, AE Jacobson… - Journal of medicinal …, 1978 - ACS Publications
Discussion (+)-Naloxone appears to meet the necessary criteria for it to be used in parallel experiments with its enantiomer. Any pharmacological actions displayed by (-)-naloxone2, 3 …
Number of citations: 174 pubs.acs.org
FC Huang, TM Kutchan - Phytochemistry, 2000 - Elsevier
The opium poppy Papaver somniferum L. produces the antimicrobial benzo[c]phenanthridine alkaloid sanguinarine and the narcotic analgesic morphinan alkaloid morphine. …
Number of citations: 160 www.sciencedirect.com
T Kametani, M Nishimura, K Higurashi… - The Journal of …, 1987 - ACS Publications
… Thus, we succeeded in the construction of the A/C ring part of morphinan, involving the formation of … Our attention was next focused on the conversion of the enone 13 into a morphinan …
Number of citations: 11 pubs.acs.org
PJ Larkin, JAC Miller, RS Allen, JA Chitty… - Plant biotechnology …, 2007 - Wiley Online Library
Only plants of the Papaver genus (poppies) are able to synthesize morphinan alkaloids, and cultivation of P. somniferum, opium poppy, remains critical for the production and supply of …
Number of citations: 133 onlinelibrary.wiley.com
CL Neilan, SM Husbands, S Breeden, MCH Ko… - European journal of …, 2004 - Elsevier
The development of buprenorphine as a treatment for opiate abuse and dependence has drawn attention to opioid ligands that have agonist actions followed by long-lasting antagonist …
Number of citations: 53 www.sciencedirect.com
JL Neumeyer, A Zhang, W Xiong, XH Gu… - Journal of medicinal …, 2003 - ACS Publications
… coupling two identical morphinan pharmacophores (cyclorphan (… in which the two morphinan pharmacophores were coupled by … Ligand 12, a compound containing only one morphinan …
Number of citations: 102 pubs.acs.org
T Winzer, M Kern, AJ King, TR Larson, RI Teodor… - Science, 2015 - science.org
Morphinan alkaloids from the opium poppy are used for pain relief. The direction of metabolites to morphinan … The fusion protein STORR may enable microbial-based morphinan …
Number of citations: 152 www.science.org

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